N-(2-methylpropyl)dodecanamide
Description
Structure
3D Structure
Properties
CAS No. |
68125-01-9 |
|---|---|
Molecular Formula |
C16H33NO |
Molecular Weight |
255.44 g/mol |
IUPAC Name |
N-(2-methylpropyl)dodecanamide |
InChI |
InChI=1S/C16H33NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h15H,4-14H2,1-3H3,(H,17,18) |
InChI Key |
KJXSXHGTHSJJMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 2 Methylpropyl Dodecanamide
Established Synthetic Routes for N-(2-methylpropyl)dodecanamide
The primary and most conventional method for synthesizing this compound is through the amidation reaction between dodecanoic acid (lauric acid) or its derivatives and isobutylamine (B53898).
Amidation Reaction Mechanisms and Optimization
The classical amidation process involves the reaction of dodecanoyl chloride, an activated form of dodecanoic acid, with isobutylamine. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of isobutylamine attacks the electrophilic carbonyl carbon of dodecanoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and after deprotonation, the final this compound product is formed.
Optimization of this reaction often involves controlling the temperature, as the reaction can be exothermic. The use of a suitable solvent, such as benzene, and a base, like aqueous sodium hydroxide, can be employed to neutralize the hydrogen chloride byproduct and drive the reaction to completion. googleapis.com
Another established route involves the direct reaction of dodecanoic acid with isobutylamine. This method often requires higher temperatures and sometimes the use of a catalyst to facilitate the removal of water, which is formed as a byproduct. google.comgoogle.com The reaction can be carried out under pressure to achieve a feasible reaction rate. googleapis.com
A variation of this approach is the reaction of an ester of dodecanoic acid, such as the ethyl ester, with isobutylamine. googleapis.com This transamidation reaction is also a viable method, though it may be slower than the acyl chloride route.
Table 1: Comparison of Conventional Synthetic Routes
| Starting Material (Dodecanoyl Source) | Reagent | Key Conditions | Advantages | Disadvantages |
| Dodecanoyl chloride | Isobutylamine | Low temperature, presence of a base | High reactivity, good yields | Use of corrosive and hazardous acyl chloride |
| Dodecanoic acid | Isobutylamine | High temperature, catalyst, pressure | Direct route, avoids acyl chloride | Requires more forcing conditions |
| Dodecanoic acid ethyl ester | Isobutylamine | Elevated temperature | Milder than direct acid amidation | Slower reaction rate |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of N-substituted amides like this compound, green chemistry principles focus on reducing waste, avoiding hazardous reagents, and using renewable resources.
One promising green approach is the direct amidation of carboxylic acids and amines using heterogeneous catalysts in conjunction with microwave assistance. For instance, Montmorillonite K10, a type of clay, has been used as a catalyst for the direct amidation of various carboxylic acids with amines. researchgate.net This method offers advantages such as high efficiency, selectivity, and the reusability of the catalyst. researchgate.net Microwave irradiation can significantly reduce reaction times. researchgate.net
Another green strategy involves conducting the synthesis in water, which is considered the most environmentally benign solvent. tandfonline.com While the direct amidation in water can be challenging due to the poor solubility of the reactants, the use of water-tolerant catalysts can facilitate the reaction. scielo.br
Catalytic Strategies for Enhanced Yield and Selectivity
Various catalytic systems have been developed to improve the efficiency and selectivity of the amidation reaction. Lewis and Brønsted acids have been investigated as catalysts for the direct amidation of carboxylic acids with amines. researchgate.net For example, niobium pentoxide (Nb2O5) has shown high catalytic activity for the amidation of n-dodecanoic acid with aniline, demonstrating the potential for such catalysts in similar reactions with aliphatic amines like isobutylamine. researchgate.net
Homogeneous catalysts, such as water-soluble porphyrinato copper(II) complexes, have also been employed for the synthesis of N-substituted amides from nitriles and primary amines in refluxing water. scielo.brresearchgate.net This method provides a direct conversion route and the catalyst can be recovered and reused. scielo.brresearchgate.net
Novel Synthetic Approaches and Methodological Advancements
Research continues to explore novel and more efficient synthetic routes for N-alkyl amides. One such approach involves the use of isocyanides. A sustainable method for synthesizing isocyanides from N-substituted formamides has been developed, which could potentially be adapted for the synthesis of more complex amides. nih.gov
Another innovative method involves the in-situ formation of amides from acid chlorides or carboxylic acids, followed by further reactions. For example, a one-pot reaction has been developed for the synthesis of N-substituted amidoximes from amides generated in situ. rsc.org This highlights the potential for tandem reactions that could streamline the synthesis of this compound and its derivatives.
Derivatization Strategies for this compound Analogs
The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity.
Structure-Directed Modifications for Investigational Probes
SAR studies often involve systematic modifications of the lead compound's structure. For this compound, these modifications could target the alkyl chain, the amide bond, or the isobutyl group.
Alkyl Chain Modification: The length and saturation of the dodecyl chain can be altered. For instance, analogs with shorter or longer alkyl chains, or with the introduction of unsaturation (double or triple bonds), could be synthesized to probe the effect of lipophilicity and chain conformation on activity. nih.gov
Amide Bond Modification: The amide bond itself can be a target for modification. For example, replacing the secondary amide with a tertiary amide or introducing substituents on the nitrogen atom can provide insights into the importance of the N-H hydrogen for biological interactions. nih.govacs.org
Isobutyl Group Modification: The isobutyl group can be replaced with other alkyl or aryl groups to investigate the steric and electronic requirements of the binding pocket of a potential biological target. nih.gov
The synthesis of these analogs would typically follow the same fundamental amidation strategies, utilizing the appropriately modified starting materials (e.g., different fatty acids or amines).
Table 2: Potential Investigational Probes of this compound
Advanced Analytical Methodologies for Research on N 2 Methylpropyl Dodecanamide
High-Resolution Spectroscopic Characterization Techniques
Spectroscopy is indispensable for the fundamental characterization of N-(2-methylpropyl)dodecanamide, providing detailed information about its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound and its derivatives. 1H and 13C NMR spectra provide precise information about the chemical environment of each atom in the molecule.
In the 1H NMR spectrum of the parent compound, this compound (also known as N-isobutyldodecanamide), specific proton signals confirm its structure. google.com For instance, the protons of the isobutyl group and the long dodecanamide (B72619) chain appear at distinct chemical shifts. The presence of rotamers, resulting from the restricted rotation around the C-N amide bond, can lead to the appearance of two sets of signals for the protons near the amide linkage, a phenomenon commonly observed in NMR spectra of amides. libretexts.orgastr.ro
Structural modifications in derivatives of this compound can be readily identified by NMR. For example, the introduction of a double bond in the fatty acyl chain would result in new signals in the olefinic region of the 1H NMR spectrum, typically around 5.3 ppm. mdpi.com
Table 1: Representative 1H NMR Chemical Shifts for this compound
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| CH3 (terminal, dodecanamide) | ~0.88 | Triplet |
| (CH2)9 (dodecanamide chain) | ~1.25 | Multiplet |
| CH2 (alpha to C=O) | ~2.15 | Triplet |
| NH (amide) | ~5.5-6.0 | Broad singlet |
| CH2 (attached to N) | ~3.10 | Doublet of doublets |
| CH (isobutyl) | ~1.78 | Multiplet |
| CH3 (isobutyl) | ~0.92 | Doublet |
Mass Spectrometry (MS) Techniques for Metabolite Identification and Purity Assessment
Mass spectrometry (MS) is a cornerstone for determining the molecular weight, elemental composition, and structural features of this compound. When coupled with ionization techniques like electrospray ionization (ESI), it allows for the analysis of polar molecules. rsc.org
For purity assessment, MS, particularly when coupled with gas or liquid chromatography, is invaluable. Following synthesis, the purity of fatty acid amides can be verified to be 98% or greater using Gas Chromatography-Mass Spectrometry (GC-MS). acs.org High-resolution mass spectrometry (HRMS) can determine the exact mass of the compound, confirming its elemental formula with high accuracy. mdpi.com
In metabolite identification studies, tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. The fragmentation pattern provides structural clues. For this compound, the protonated molecule [M+H]+ would be the primary ion observed in positive ion mode. rsc.orgacs.org Collision-induced dissociation (CID) would likely lead to cleavage of the amide bond, generating characteristic fragment ions corresponding to the isobutylamine (B53898) moiety and the dodecanoyl cation.
Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]+ | 256.26 | Protonated parent molecule |
| [C12H23O]+ | 183.17 | Dodecanoyl cation (from amide bond cleavage) |
| [C4H12N]+ | 74.10 | Protonated isobutylamine (from amide bond cleavage) |
| Acyl chain fragments | Various | Ions from fragmentation of the C12 alkyl chain |
Note: Predicted fragmentation based on general principles of fatty acid amide mass spectrometry. rsc.orgacs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound. These methods provide a molecular "fingerprint" based on the vibrational modes of the molecule's chemical bonds. photothermal.comelsevier.com
IR spectroscopy is particularly sensitive to polar bonds. photothermal.com The IR spectrum of this compound is characterized by strong absorptions corresponding to the amide group. These include the N-H stretching vibration, the C=O stretching vibration (known as the Amide I band), and the N-H bending vibration coupled with C-N stretching (the Amide II band). libretexts.org
Raman spectroscopy is complementary to IR, being more sensitive to non-polar, symmetric bonds. photothermal.com It is therefore well-suited for analyzing the long C-C backbone of the dodecanamide chain. The combination of IR and Raman provides a more complete vibrational analysis of the molecule. spectroscopyonline.com
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm-1) |
| N-H Stretch | IR | ~3300 |
| C-H Stretch (Alkyl) | IR, Raman | ~2850-2960 |
| C=O Stretch (Amide I) | IR | ~1640 |
| N-H Bend (Amide II) | IR | ~1550 |
| CH2 Scissoring | IR, Raman | ~1465 |
Note: Frequencies are approximate and based on general values for secondary amides. libretexts.orgelsevier.com
Chromatographic Separation and Quantification in Complex Matrices
Chromatographic methods are essential for isolating this compound from complex mixtures, such as biological extracts or reaction media, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of fatty acid amides. frontiersin.org Due to the non-polar nature of the long alkyl chain combined with the polar amide group, reversed-phase HPLC is the method of choice.
Method development typically involves a C18 stationary phase, which separates compounds based on hydrophobicity. A gradient elution using a mobile phase system, such as water and acetonitrile (B52724) (often containing a small amount of formic acid to improve peak shape and ionization efficiency for MS detection), allows for the effective separation of this compound from other lipids and matrix components. frontiersin.orgdoi.org Detection can be achieved using various detectors, but coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and selectivity, enabling both quantification and confirmation of identity. nih.govresearchgate.net
Table 4: Exemplar HPLC Method Parameters for Fatty Acid Amide Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from low to high %B (e.g., 5% to 98% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 35-40 °C |
| Injection Volume | 2-5 µL |
| Detector | ESI-Mass Spectrometer (Positive Ion Mode) |
Note: Parameters are based on established methods for the analysis of similar fatty acid amides. frontiersin.orgfrontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. iosrjournals.org It is particularly useful for profiling the volatile metabolites that may arise from the degradation or metabolism of this compound. Potential volatile metabolites could include isobutylamine and various breakdown products of the dodecanoic acid chain.
The methodology involves the separation of volatile compounds on a capillary column (e.g., a non-polar VF-5ms or equivalent) based on their boiling points and interaction with the stationary phase. acs.org The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries. unl.edu This technique is highly effective for analyzing complex mixtures and identifying unknown metabolites. nih.gov
Table 5: Potential Volatile Metabolites and GC-MS Considerations
| Potential Metabolite | Chemical Formula | Analytical Consideration |
| Isobutylamine | C4H11N | Highly volatile, direct injection possible. |
| Dodecanoic acid | C12H24O2 | May require derivatization (e.g., silylation) to increase volatility. |
| Shorter-chain aldehydes/acids | Various | Result from oxidative cleavage of the fatty acid chain. |
Note: This table lists hypothetical metabolites based on the structure of the parent compound.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of lipids and related hydrophobic molecules, including fatty acid amides like this compound. researchgate.netmdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. mdpi.comshimadzu.com This state of matter exhibits properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity, which translates to faster separations and higher efficiency compared to traditional High-Performance Liquid Chromatography (HPLC). uva.es
For the analysis of this compound, SFC offers several advantages. The non-polar nature of supercritical CO2 is well-suited for eluting such a lipophilic compound. mdpi.com To modulate the mobile phase polarity and enhance the elution of analytes, organic modifiers such as methanol, ethanol, or acetonitrile are often added to the CO2. shimadzu.com This flexibility allows for the fine-tuning of separation selectivity.
The choice of stationary phase is critical in SFC for achieving optimal resolution. For fatty acid amides, both normal-phase and reversed-phase columns can be employed. uva.es Given the structure of this compound, a C18 or other hydrophobic stationary phase would likely provide good retention and separation from other matrix components. The selection of the stationary phase can be optimized to achieve the desired selectivity for the analyte. mdpi.com
Detection in SFC can be accomplished using various detectors. A common choice is the Ultraviolet (UV) detector, although this compound lacks a strong chromophore. More sensitive and specific detection can be achieved by coupling SFC with Mass Spectrometry (SFC-MS). biorxiv.org This combination provides both retention time and mass-to-charge ratio information, enabling confident identification and quantification of the compound, even at low concentrations. biorxiv.orgmdpi.com
Table 1: Illustrative SFC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase | Supercritical CO2 with a Methanol Gradient |
| Gradient | 5% to 40% Methanol over 10 minutes |
| Flow Rate | 1.5 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Monitored Ion (m/z) | [M+H]⁺ |
This table presents a hypothetical but scientifically plausible set of parameters for the SFC-MS analysis of this compound, based on methods used for similar fatty acid amides.
X-ray Crystallography and Structural Determination of this compound Complexes
The process involves growing a high-quality single crystal of the compound, which can be a challenging step. libretexts.org Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. anton-paar.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, which is then used to build an atomic model of the crystal structure. libretexts.org
For this compound, X-ray crystallography would reveal details such as:
Conformation of the acyl chain: The dodecanamide chain is expected to adopt a largely extended, all-trans conformation to maximize van der Waals interactions.
Orientation of the isobutyl group: The conformation and orientation of the N-(2-methylpropyl) group would be precisely determined.
Intermolecular hydrogen bonding: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are expected to play a crucial role in the crystal packing. core.ac.uk
Molecular packing: Molecules are likely to arrange in a layered or bilayer-like structure, with the hydrophobic acyl chains segregating from the more polar amide headgroups. core.ac.uk
Furthermore, X-ray crystallography is essential for characterizing complexes of this compound with other molecules, such as proteins or metal ions. If this amide were to bind to a biological macromolecule, co-crystallization and subsequent X-ray analysis of the complex could elucidate the specific binding site and the nature of the interactions involved. hilarispublisher.com This structural information is fundamental for understanding its mechanism of action at a molecular level.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5 |
| b (Å) | 5.0 |
| c (Å) | 40.0 |
| β (°) ** | 95 |
| Volume (ų) | 1890 |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) ** | 0.95 |
| Hydrogen Bonds | N-H···O=C |
This table provides a hypothetical yet realistic set of crystallographic parameters for this compound, extrapolated from data for similar long-chain N-acylethanolamines. core.ac.uk
In Vitro Biological Activity Profiling of N 2 Methylpropyl Dodecanamide
Cellular and Molecular Targets Identification
The identification of specific cellular and molecular targets is a foundational step in understanding the pharmacological profile of a compound. This typically involves a suite of in vitro assays designed to measure direct interactions with biological macromolecules.
Receptor Binding Studies and Ligand-Target Interactions
There is no specific data from receptor binding studies for N-(2-methylpropyl)dodecanamide in the public scientific domain. Generally, molecules of the N-acyl amide class have been investigated for their potential interaction with various receptors, including cannabinoid receptors (CB1 and CB2) and transient receptor potential (TRP) channels, due to structural similarities with endogenous signaling lipids like anandamide. However, without direct experimental evidence, any potential interaction of this compound with these or other receptors remains purely speculative.
Enzymatic Inhibition or Activation Assays
Similarly, there is a lack of published research detailing the effects of this compound on specific enzymes. A key enzyme often studied in the context of related N-acyl amides is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules. Whether this compound acts as a substrate or inhibitor for FAAH or any other enzyme has not been reported.
Protein-N-(2-methylpropyl)dodecanamide Interaction Studies
Direct studies on the interaction of this compound with specific proteins are not available in the current body of scientific literature. While one study abstract mentions the use of a fluorescently labeled form of N-isobutyldodecanamide to investigate its uptake into cells, this research focuses on cellular entry mechanisms rather than specific protein-ligand interactions within the cell. ncsu.edu The findings suggested that the molecule enters cells via the endocytic pathway in a time- and concentration-dependent manner, and is reliant on functional actin filaments. ncsu.edu
Mechanistic Investigations in Cell Culture Models
Mechanistic studies in cell culture models are essential to elucidate the downstream cellular events that occur following exposure to a compound. These investigations can reveal effects on signaling pathways and changes in gene and protein expression.
Signal Transduction Pathway Modulation
Due to the absence of identified molecular targets, there is no information regarding the modulation of any signal transduction pathways by this compound. Research in this area would typically follow the identification of a specific receptor or enzyme interaction.
Gene Expression and Proteomic Alterations
There are no published studies that have examined the effects of this compound on gene expression or the cellular proteome. Such analyses are critical for understanding the broader cellular response to a compound and for identifying potential biomarkers of its activity.
Cellular Uptake and Subcellular Localization Studies
There is currently no specific data available detailing the mechanisms of cellular uptake for this compound. Research has not yet elucidated whether the compound enters cells through passive diffusion, active transport, or endocytic pathways. Consequently, information regarding its subcellular localization—whether it accumulates in the cytoplasm, nucleus, mitochondria, or other organelles—is also unknown. Understanding the kinetics and pathways of cellular entry and distribution is fundamental to characterizing the bioactivity of any compound.
Assessment of Biological Efficacy in Diverse Cell-Based Systems
Comprehensive studies assessing the biological efficacy of this compound in various cell-based models appear to be absent from the current body of scientific literature.
Proliferative and Apoptotic Responses
While some related amide compounds have been investigated for their influence on cell growth, there is no specific research detailing the effects of this compound on cell proliferation or apoptosis. It is therefore unknown if this compound can inhibit cell division or induce programmed cell death in cancer cell lines or other cellular models.
A related compound, Dodecanamide (B72619), has been mentioned in the context of having antiproliferative activity.
Inflammatory and Immunomodulatory Effects
The potential for this compound to modulate inflammatory and immune responses has not been reported. There are no available studies that measure its impact on the production of inflammatory cytokines, the activation of immune cells, or the signaling pathways that govern inflammation.
Antimicrobial or Antifungal Activity Mechanisms
While "Dodecanamide" has been identified as a potential antimicrobial agent, the specific antimicrobial or antifungal activity of this compound, and the mechanisms underlying any such activity, have not been documented. Research is needed to determine if it can inhibit the growth of bacteria or fungi and to understand its mode of action, such as disruption of the cell membrane or inhibition of essential metabolic pathways.
Pre Clinical Pharmacological Investigations of N 2 Methylpropyl Dodecanamide Non Human Models
In Vitro Pharmacokinetic Parameters
In vitro pharmacokinetic studies are fundamental in early drug discovery to predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties in a living organism. These assays provide crucial data to guide lead optimization and candidate selection.
Plasma Protein Binding Assays
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. Only the unbound fraction of a drug is generally considered pharmacologically active.
Research Findings: Specific data on the plasma protein binding of N-(2-methylpropyl)dodecanamide is not available in the reviewed literature. A typical study would involve methods like equilibrium dialysis or ultrafiltration to determine the percentage of the compound bound to plasma proteins from various species (e.g., mouse, rat, dog, human). This information is critical for interpreting in vivo efficacy and toxicity studies.
A hypothetical data table for such an investigation is presented below:
| Species | Plasma Concentration (µM) | Percent Bound (%) | Unbound Fraction (fu) |
| Mouse | 1 | Data not available | Data not available |
| Rat | 1 | Data not available | Data not available |
| Dog | 1 | Data not available | Data not available |
| Human | 1 | Data not available | Data not available |
| This table is illustrative and does not contain real data. |
Microsomal Stability and Metabolic Clearance Rates
Liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s), are used to assess the metabolic stability of a compound. The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance, a key parameter in predicting hepatic clearance in vivo.
Research Findings: No published studies were identified that specifically report the microsomal stability or metabolic clearance rates for this compound. Such studies would typically measure the half-life (t½) and calculate the intrinsic clearance (CLint) in liver microsomes from different species.
A representative data table for a microsomal stability assay is shown below:
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse Liver Microsomes | Data not available | Data not available |
| Rat Liver Microsomes | Data not available | Data not available |
| Dog Liver Microsomes | Data not available | Data not available |
| Human Liver Microsomes | Data not available | Data not available |
| This table is for illustrative purposes only and does not reflect actual experimental results. |
Permeability Assessment Across Biological Barriers (e.g., Caco-2 Models)
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of orally administered drugs. These cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Research Findings: Specific data on the permeability of this compound across Caco-2 cell monolayers could not be located in the scientific literature. A standard Caco-2 permeability assay would determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of these values (efflux ratio) can indicate whether the compound is a substrate for efflux transporters.
An example of how such data would be presented is provided in the table below:
| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | Data not available | Data not available |
| Basolateral to Apical (B-A) | Data not available | |
| This table is a hypothetical representation and does not contain measured data. |
Ex Vivo Pharmacological Efficacy Studies
Ex vivo studies utilize tissues or cells isolated from an organism to investigate the pharmacological effects of a compound in a more physiologically relevant environment than in vitro assays, while still allowing for controlled experimental conditions.
Tissue Responses in Isolated Organ Preparations
Isolated organ bath experiments are a classic pharmacological technique to assess the effect of a compound on the function of a specific tissue, such as smooth muscle contraction or relaxation in blood vessels or airways.
Research Findings: There is no available research detailing the effects of this compound on isolated organ preparations. Depending on the therapeutic target, studies could be conducted on tissues such as guinea pig ileum, rat aorta, or mouse vas deferens to characterize the compound's potential agonist or antagonist activity and to determine its potency and efficacy.
Cellular Responses in Primary Non-Human Cell Cultures
Primary cell cultures, derived directly from animal tissues, provide a valuable model to study the cellular mechanisms of action of a compound. These cells more closely represent the in vivo state compared to immortalized cell lines.
Research Findings: No studies reporting the effects of this compound on primary non-human cell cultures were found. Such investigations would be tailored to the compound's proposed mechanism of action and could involve measuring changes in second messenger levels, gene expression, or protein activity in response to compound treatment.
In Vivo Efficacy Studies in Animal Models
Evaluation in Disease-Specific Pre-clinical Models
No publicly available studies detailing the in vivo efficacy of this compound in any disease-specific animal models were found.
Pharmacodynamic Biomarker Identification and Validation
There is no information in the scientific literature regarding the identification or validation of pharmacodynamic biomarkers for this compound in non-human models.
Systemic Exposure and Tissue Distribution in Non-Human Organisms
Data on the systemic exposure, tissue distribution, and pharmacokinetic profile of this compound in any non-human organism have not been reported in the available literature.
Structure Activity Relationship Sar and Computational Modeling Studies of N 2 Methylpropyl Dodecanamide
Correlating Structural Modifications with Biological Activity
The biological profile of N-(2-methylpropyl)dodecanamide can be systematically altered by modifying three key components of its structure: the alkyl (dodecanoyl) chain, the amide bond, and the N-alkyl (isobutyl) substituent.
Impact of Alkyl Chain Length and Branching on Efficacy
The length and degree of saturation of the fatty acid chain are critical determinants of the biological activity in the broader class of N-acylamides. For fatty acid amides, the lipophilicity conferred by the long alkyl chain often governs the compound's ability to cross cell membranes and interact with hydrophobic binding pockets within target proteins, such as enzymes and receptors.
Variations in the length of the acyl chain can significantly modulate biological efficacy. For instance, in the related class of N-acylethanolamines, the catalytic efficiency of their hydrolyzing enzyme, N-acylethanolamine acid amidase (NAAA), is highly dependent on the fatty acyl chain length. While specific studies on this compound are limited, general principles from related fatty acid amides suggest that either shortening or lengthening the 12-carbon dodecanoyl chain would likely alter its biological activity. A shorter chain might reduce binding affinity within a hydrophobic pocket, while a longer chain could introduce steric hindrance or unfavorable conformations.
The isobutyl group on the nitrogen atom is a branched alkyl substituent. Its size and shape are crucial for fitting into the specific binding site of a target protein. Altering this group would likely have a significant impact on biological activity. For example, replacing the isobutyl group with a linear butyl group would change the steric profile, which could affect binding affinity. Similarly, increasing the bulkiness of this substituent (e.g., to a tert-butyl group) or decreasing it (e.g., to a propyl group) would systematically probe the spatial requirements of the binding pocket. In a study of bis-benzamide inhibitors, variations in alkyl groups on side chains led to the identification of more potent compounds, highlighting the importance of this type of structural modification nih.gov.
| Modification to this compound | Predicted Impact on Biological Efficacy | Rationale |
| Dodecanoyl Chain | ||
| Chain Length Reduction (< C12) | Likely decrease in potency | Reduced hydrophobic interactions with target binding sites. |
| Chain Length Extension (> C12) | Variable; potential for decreased activity | Possible steric hindrance or introduction of unfavorable conformations within the binding pocket. |
| Introduction of Unsaturation | Altered activity and metabolic stability | Changes in molecular geometry and susceptibility to oxidation. |
| Isobutyl Group | ||
| Replacement with linear n-butyl | Altered binding affinity | Change in steric profile and interaction with the binding pocket. |
| Increase in bulk (e.g., tert-butyl) | Likely decrease in activity | Potential for steric clash within the binding site. |
| Decrease in bulk (e.g., propyl) | Variable; depends on binding site topology | May improve or worsen the fit within the target's binding pocket. |
Role of Amide Bond Modifications
The amide bond in this compound is a key structural feature. It is relatively stable to chemical and enzymatic degradation. Primary and secondary amides can participate in hydrogen bonding, which often plays a crucial role in the binding of a ligand to its receptor researchgate.net. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.
Replacing the amide bond with other functional groups, such as an ester, ether, or ketone, would significantly alter the molecule's chemical properties and its ability to interact with biological targets. For instance, an ester is more susceptible to hydrolysis than an amide, which would affect the compound's metabolic stability. Furthermore, the removal of the hydrogen bond donating capability of the N-H group would likely disrupt key binding interactions.
Modifications that alter the planarity or rotational barrier of the amide bond could also influence biological activity by affecting the molecule's preferred conformation.
Influence of Stereochemistry on Biological Responses
Stereochemistry can play a pivotal role in the biological activity of molecules mdpi.com. Although this compound itself is not chiral, the introduction of chiral centers through modification of either the dodecanoyl chain or the isobutyl group could lead to stereoisomers with different biological activities.
For example, if a methyl group were to be introduced at the alpha-position of the isobutyl group (creating an N-(2-methylbutyl)dodecanamide), this would generate a chiral center. The resulting (R) and (S) enantiomers could exhibit different potencies and efficacies. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with one enantiomer over the other. This stereoselectivity can affect binding affinity, metabolism, and transport across membranes mdpi.com.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the SAR of molecules like this compound at the atomic level. These methods can help to rationalize experimental findings and guide the design of new, more potent analogs.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site nih.gov. This method can be used to study the binding of this compound to a putative biological target. The process involves generating a three-dimensional model of the compound and "docking" it into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, with lower binding energies typically indicating a more favorable interaction.
For this compound, molecular docking could be used to:
Identify key amino acid residues in the binding site that interact with the dodecanoyl chain, the amide group, and the isobutyl group.
Predict how structural modifications to the molecule would affect its binding orientation and affinity.
Screen virtual libraries of related compounds to identify those with potentially higher binding affinities.
Molecular dynamics (MD) simulations can be used to further refine the results of molecular docking. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the dynamic nature of their interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.gov. A QSAR model is developed by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed biological activity.
Molecular descriptors can be categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight).
2D descriptors: Based on the 2D structure (e.g., connectivity indices, pharmacophore features).
3D descriptors: Based on the 3D conformation (e.g., molecular shape, volume).
For a series of analogs of this compound, a QSAR study would involve:
Synthesizing and testing a diverse set of analogs with variations in the alkyl chain and the N-alkyl substituent.
Calculating a wide range of molecular descriptors for each analog.
Using statistical techniques, such as multiple linear regression or partial least squares, to build a model that predicts biological activity based on the calculated descriptors.
A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
| Computational Technique | Application to this compound | Insights Gained |
| Molecular Docking | Predicting the binding mode to a target protein. | Identification of key binding interactions and the role of different structural moieties. |
| Molecular Dynamics | Simulating the behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. |
| QSAR | Correlating structural features with biological activity across a series of analogs. | Predictive model for the biological activity of new compounds and identification of key structural determinants for activity. |
De Novo Design of this compound Analogs
The exploration of novel analogs of this compound through de novo design represents a forward-thinking approach in computational drug discovery. This strategy aims to generate entirely new molecular structures with desired biological activities, rather than incrementally modifying an existing template. As of the current body of scientific literature, specific studies detailing the de novo design of analogs for this compound are not extensively documented. However, the principles of this computational methodology can be applied to hypothesize the design of new derivatives with potentially enhanced or novel therapeutic properties.
De novo design algorithms typically function by constructing molecules fragment by fragment within the confines of a target's binding site or by generating structures that adhere to a specific pharmacophore model. In the context of this compound, a hypothetical de novo design workflow could commence with the identification of a biological target. While the specific targets of this compound are not fully elucidated, related fatty acid amides have shown interactions with various enzymes and receptors.
Once a target is identified and its three-dimensional structure is known, computational tools can be employed to design novel ligands. These programs can piece together molecular fragments to create a library of virtual compounds that are predicted to have a high binding affinity for the target. The design process would consider key structural features of this compound, such as the long alkyl chain of the dodecanamide (B72619) moiety and the branched isobutyl group, and explore a wide range of chemical space for novel substitutions and scaffolds.
A critical aspect of de novo design is the subsequent evaluation and prioritization of the generated compounds. The designed analogs would be computationally screened and ranked based on various parameters, including predicted binding affinity, drug-likeness, and synthetic accessibility. This filtering step is crucial to identify a manageable number of promising candidates for chemical synthesis and subsequent biological testing.
For instance, a generative artificial intelligence model could be trained on a vast dataset of known bioactive molecules to learn the underlying principles of molecular design. researchgate.net This model could then be fine-tuned to generate novel compounds with specific desired properties, such as high affinity for a particular receptor. researchgate.net The output would be a set of novel molecular structures, distinct from this compound, but designed to elicit a similar or improved biological response.
While the direct application of de novo design to this compound has yet to be reported, the broader field of fatty acid amide research has seen the application of computational design. For example, in the development of antimicrobial lipopeptides, de novo design has been utilized to create short peptide sequences with attached fatty acids, demonstrating the utility of this approach in designing novel bioactive lipids. scielo.brscielo.br These studies, although focused on a different class of molecules, underscore the potential of de novo design in exploring the chemical space around a lipid scaffold to identify novel therapeutic agents.
The future application of de novo design to this compound and its analogs holds promise for the discovery of new chemical entities with tailored biological activities. As our understanding of the biological roles of fatty acid amides expands and computational methods continue to advance, these techniques will likely play a pivotal role in the development of next-generation therapeutics derived from this chemical class.
Metabolic Pathways and Biotransformation Studies of N 2 Methylpropyl Dodecanamide Non Human Systems
Identification of Phase I and Phase II Metabolites
The metabolism of N-(2-methylpropyl)dodecanamide is expected to proceed through two main phases. Phase I metabolism introduces or exposes functional groups, which then serve as sites for Phase II conjugation reactions that attach endogenous polar molecules, rendering the metabolites more water-soluble for elimination. longdom.org
Hydroxylation and Oxidation Pathways
Phase I metabolism of this compound is predicted to be initiated by oxidative enzymes, leading to the formation of various hydroxylated and oxidized metabolites. The primary reactions are anticipated to be aliphatic hydroxylation on both the dodecanamide (B72619) and the N-(2-methylpropyl) moieties, followed by further oxidation.
Key predicted Phase I metabolic reactions include:
Omega (ω)-hydroxylation: Oxidation at the terminal methyl group (C12) of the dodecyl chain to form a primary alcohol (12-hydroxy-N-(2-methylpropyl)dodecanamide).
Omega-1 (ω-1)-hydroxylation: Oxidation at the sub-terminal carbon (C11) of the dodecyl chain to yield a secondary alcohol (11-hydroxy-N-(2-methylpropyl)dodecanamide).
Hydroxylation of the isobutyl group: Oxidation can occur at the tertiary carbon of the isobutyl group or at one of the methyl groups, leading to hydroxylated isomers.
Further Oxidation: The primary alcohol formed via ω-hydroxylation can be further oxidized to an aldehyde and then to a carboxylic acid (N-(2-methylpropyl)dodecanedioic acid amide).
N-dealkylation: While less common for amides compared to amines, cleavage of the bond between the nitrogen and the isobutyl group could theoretically occur, yielding dodecanamide and an isobutyl-derived fragment. optibrium.com
These oxidative reactions increase the polarity of the parent compound, preparing it for subsequent Phase II conjugation. longdom.org
Table 1: Predicted Phase I Metabolites of this compound
| Predicted Metabolite Name | Metabolic Reaction | Site of Modification |
|---|---|---|
| 12-hydroxy-N-(2-methylpropyl)dodecanamide | ω-Hydroxylation | C12 of dodecyl chain |
| 11-hydroxy-N-(2-methylpropyl)dodecanamide | (ω-1)-Hydroxylation | C11 of dodecyl chain |
| N-(2-hydroxy-2-methylpropyl)dodecanamide | Aliphatic Hydroxylation | Tertiary C of isobutyl group |
| N-(2-methyl-3-hydroxypropyl)dodecanamide | Aliphatic Hydroxylation | Methyl group of isobutyl |
| N-(2-methylpropyl)dodecanedioic acid amide | Oxidation | C12 of dodecyl chain |
| Dodecanamide | N-dealkylation | N-isobutyl bond |
Glucuronidation and Sulfation Conjugates
The hydroxylated metabolites generated during Phase I are prime candidates for Phase II conjugation reactions. abdn.ac.uk The most common conjugation pathways for hydroxyl groups are glucuronidation and sulfation. upol.cz
Glucuronidation: Uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) are expected to catalyze the transfer of glucuronic acid to the hydroxyl groups of the Phase I metabolites, forming O-glucuronides. This process significantly increases the water solubility and molecular weight of the metabolites, facilitating their biliary and renal excretion.
Sulfation: Sulfotransferases (SULTs) may catalyze the transfer of a sulfonate group to the hydroxylated metabolites. While this is a common pathway, it is often a lower capacity, higher affinity pathway compared to glucuronidation for many xenobiotics.
Table 2: Predicted Phase II Conjugates of this compound Metabolites
| Conjugate Type | Parent Metabolite | Conjugation Reaction |
|---|---|---|
| O-Glucuronide | 12-hydroxy-N-(2-methylpropyl)dodecanamide | Glucuronidation |
| O-Glucuronide | 11-hydroxy-N-(2-methylpropyl)dodecanamide | Glucuronidation |
| O-Glucuronide | N-(2-hydroxy-2-methylpropyl)dodecanamide | Glucuronidation |
| O-Sulfate | 12-hydroxy-N-(2-methylpropyl)dodecanamide | Sulfation |
| O-Sulfate | 11-hydroxy-N-(2-methylpropyl)dodecanamide | Sulfation |
Enzymatic Systems Involved in this compound Biotransformation
The biotransformation of this compound is anticipated to be mediated by well-characterized enzyme superfamilies responsible for the metabolism of a vast array of xenobiotics.
Cytochrome P450 (CYP) Enzyme Interactions
The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, located primarily in the liver, is the principal enzyme system responsible for Phase I oxidative metabolism. nih.govnih.gov Given the lipophilic nature of this compound, it is highly probable that its hydroxylation and subsequent oxidation are catalyzed by CYP enzymes. nih.gov
While the specific CYP isoforms involved have not been experimentally determined, members of the CYP2 and CYP3 families are commonly implicated in the metabolism of fatty acids and related lipophilic compounds in preclinical species. nih.gov For instance, enzymes such as CYP2E1, CYP2C, and CYP3A are known to catalyze the ω- and (ω-1)-hydroxylation of medium and long-chain fatty acids. Therefore, it is plausible that these isoforms, or their orthologs in preclinical species, are involved in the initial biotransformation of this compound. nih.govmdpi.com
Uridine Diphosphate (B83284) Glucuronosyltransferase (UGT) Activities
Following CYP-mediated oxidation, the resulting hydroxylated metabolites are substrates for UGT enzymes. upol.cz UGTs are a family of enzymes that catalyze the covalent attachment of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate. abdn.ac.ukupol.cz This reaction is a major detoxification pathway that enhances the hydrophilicity of xenobiotics. longdom.org The specific UGT isoforms (e.g., from the UGT1A and UGT2B families) involved would depend on the structure of the hydroxylated metabolite and the specific preclinical species being studied.
Excretion Routes and Mass Balance Studies in Pre-clinical Species
Mass balance studies are fundamental in preclinical drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov In such a study involving this compound, a radiolabeled version of the compound would be administered to preclinical species like rats and dogs.
The primary routes of excretion for the metabolites of this compound are predicted to be through the urine and feces.
Urine: Smaller, more polar metabolites and conjugates are likely to be excreted via the kidneys into the urine.
Bile and Feces: Larger, less polar metabolites and particularly the glucuronide conjugates are often actively transported into the bile and subsequently eliminated in the feces.
A mass balance study would aim to account for 95-105% of the administered radioactive dose. The distribution of radioactivity between urine, feces, and cage wash over time would provide a quantitative picture of the excretion pathways. Analysis of the radioactive components in the excreta would confirm the identity of the major metabolites and their relative abundance, thereby validating the predicted metabolic pathways.
Research Applications and Prospects for N 2 Methylpropyl Dodecanamide
N-(2-methylpropyl)dodecanamide as a Chemical Biology Probe
Chemical biology probes are essential small molecules used to study biological systems. There is currently no available research to suggest that this compound has been developed or utilized as such a tool.
Investigation of Novel Biological Pathways
There are no published studies that have employed this compound to investigate or elucidate novel biological pathways.
Potential as a Lead Compound for Pharmaceutical Discovery
A lead compound is a chemical starting point for the development of new drugs. There is no evidence in the scientific literature to indicate that this compound has been identified as a promising lead compound for any therapeutic area.
Scaffold Optimization Strategies
Without an identified biological target or initial therapeutic activity, there have been no scaffold optimization strategies developed for this compound.
Drug-like Property Assessment in Early Research Stages
There are no publicly available assessments of the drug-like properties (e.g., solubility, permeability, metabolic stability) of this compound from early-stage pharmaceutical research.
Applications in Agrochemical Research and Development
There is no research available to suggest that this compound has been investigated for any potential applications in the agrochemical sector, such as a pesticide, herbicide, or plant growth regulator.
Emerging Research Areas and Interdisciplinary Connections
While direct research on this compound is not extensively documented in publicly available scientific literature, the broader class of N-acylamides and related long-chain fatty acid amides to which it belongs is the subject of ongoing investigation across various scientific disciplines. The unique chemical structure of this compound, featuring a twelve-carbon fatty acid chain (dodecanamide) and an isobutyl group (2-methylpropyl), suggests potential for novel applications and interdisciplinary study.
Emerging research in analogous compounds points toward several promising areas where this compound could be investigated. These include its potential roles in neurobiology, its applications in materials science, and its function in agricultural science as a signaling molecule.
One significant area of emerging research for similar long-chain N-acylamides is their interaction with biological systems, particularly their role as signaling molecules. For instance, related compounds are known to interact with cannabinoid receptors and other cellular targets, suggesting a potential for this compound to be explored for its bioactivity. The structural similarity to other known bioactive lipids makes it a candidate for investigation in studies on pain perception, inflammation, and cellular regulation.
Interdisciplinary connections for research into this compound could bridge the fields of organic chemistry, biochemistry, and pharmacology. The synthesis of novel analogs of this compound could lead to the development of new chemical probes for studying biological pathways. Furthermore, understanding its metabolic fate and toxicological profile would be crucial for any potential therapeutic or industrial application, creating a nexus with toxicology and environmental science.
Another potential interdisciplinary avenue lies in the field of materials science. The amphiphilic nature of this compound, with its long hydrophobic tail and a more polar amide head, suggests it could have self-assembling properties, forming micelles, vesicles, or other nanostructures in solution. These properties are of interest for applications in drug delivery, nanotechnology, and the formulation of novel surfactants and emulsifiers.
In the realm of agricultural science, certain fatty acid amides play roles in plant growth regulation and defense mechanisms. Research could explore whether this compound or its derivatives exhibit any such properties, potentially leading to the development of new, environmentally benign agricultural products.
Detailed research findings on this compound are not currently available to populate extensive data tables. However, based on the known properties of structurally similar compounds, a hypothetical data table of potential research interest is presented below. It is important to note that these are projected areas of investigation and not empirical data.
Table 1: Potential Research Areas and Interdisciplinary Focus for this compound
| Research Area | Potential Application/Focus | Interdisciplinary Connection |
|---|---|---|
| Neurobiology | Investigation of effects on cannabinoid and other receptors; potential analgesic or anti-inflammatory properties. | Pharmacology, Medicinal Chemistry |
| Materials Science | Study of self-assembly into micelles or vesicles; potential for use as a surfactant or in drug delivery systems. | Physical Chemistry, Nanotechnology |
| Agricultural Science | Exploration of effects on plant growth and defense signaling pathways. | Plant Biology, Environmental Science |
| Biochemistry | Elucidation of metabolic pathways and enzymatic degradation. | Toxicology, Molecular Biology |
Further research is required to isolate or synthesize and characterize this compound to confirm these potential applications and to build a comprehensive profile of its chemical and biological properties.
Future Research Directions and Methodological Innovations for N 2 Methylpropyl Dodecanamide
Advanced Omics-Based Research for Mechanistic Elucidation
To move beyond basic characterization, a deep dive into the molecular interactions of N-(2-methylpropyl)dodecanamide is essential. Advanced "omics" technologies offer a powerful toolkit for achieving a systems-level understanding of the compound's mechanism of action.
A primary goal is to define the "fatty acid amidome"—the complete set of fatty acid amides within a specific biological system—and to understand how it is perturbed by the presence of this compound. oatext.com This can be achieved through sophisticated metabolomics and lipidomics platforms, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify subtle changes in related lipid molecules. mdpi.comnih.gov
Furthermore, proteomics-based strategies are crucial for identifying the protein binding partners of this compound. oatext.com Techniques such as activity-based protein profiling (ABPP) can pinpoint the enzymes involved in its metabolism, such as hydrolases that may be responsible for its degradation. nih.gov Identifying these protein interactions is a critical step in decoding the compound's function and placing it within established cellular signaling pathways. oatext.comnih.gov For instance, omics-based platforms using human stem cells could provide mechanistic insights into the compound's effects on cellular processes like differentiation and apoptosis. nih.gov
Application of Artificial Intelligence and Machine Learning in this compound Research
The complexity of biological systems and the vast datasets generated by omics studies necessitate advanced computational tools for analysis and prediction. nih.gov Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the study of compounds like this compound. researchgate.netgithub.io
One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By leveraging ML algorithms, researchers can build robust models to predict the potential biological activities and toxicological profiles of this compound based on its chemical structure, comparing it against large libraries of known compounds. nih.govnih.gov
AI can also accelerate the development of Physiologically Based Pharmacokinetic (PBPK) models. nih.gov These models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole-organism context, which is critical for interpreting biological data. nih.gov Moreover, AI can be employed to analyze the large, complex datasets from proteomics and metabolomics studies, identifying patterns and generating novel hypotheses about the compound’s mechanisms of action that would be impossible to discern through manual analysis. nih.govnih.gov
Development of Novel Assay Platforms for High-Throughput Screening
To efficiently explore the biological functions of this compound, the development of novel and robust assay platforms is necessary. High-throughput screening (HTS) campaigns can be designed to test the compound against large panels of potential targets, such as receptors, enzymes, and ion channels. nih.govvcu.edu
Future efforts should focus on creating more sensitive and specific analytical methods for the accurate quantification of this compound and its potential metabolites in various biological matrices. nih.gov This could involve refining mass spectrometry techniques or developing novel immunoassays.
Furthermore, cell-based phenotypic screening assays using high-content imaging can provide valuable information on the compound's effects on cellular morphology and function. nih.gov The development of such assays, particularly using physiologically relevant cell models like human induced pluripotent stem cells (hiPSCs), will be instrumental in prioritizing research directions and uncovering the compound's therapeutic or toxicological potential. nih.gov
Addressing Unexplored Biological Activities and Interactions
The functions of most fatty acid amides are currently uncharacterized, making them "orphan" molecules in terms of their biological roles. oatext.com A primary future direction is to systematically investigate the potential biological activities of this compound. Given that related N-acyl amides function as signaling molecules, it is plausible that this compound also participates in cell signaling. mdpi.comresearchgate.net
Research should explore its potential interaction with the endocannabinoid system, a key signaling network regulated by other fatty acid amides. nih.govresearchgate.net Investigating whether this compound can modulate the activity of key enzymes like Fatty Acid Amide Hydrolase (FAAH) or bind to cannabinoid receptors is a logical starting point. nih.govnih.gov Additionally, studies should examine its effects on other biological processes where lipids are known to play a role, such as inflammation, pain perception, and metabolic regulation. researchgate.net The exploration of its potential antimicrobial or insecticidal properties, activities seen in other plant-derived amides, could also yield interesting results. researchgate.net
Collaborative Research Opportunities and Global Perspectives
The challenge of fully elucidating the biological role of this compound is too large for any single research group to tackle alone. Progress will depend on fostering interdisciplinary and international collaborations. globenewswire.combiospace.com
Effective research will require a convergence of expertise from synthetic chemists, analytical chemists, biochemists, cell biologists, toxicologists, and computational scientists. frontiersin.org Establishing collaborative networks or global consortia focused on the "fatty acid amidome" would facilitate the sharing of data, standardized protocols, and analytical resources. oatext.com Such initiatives would prevent the duplication of effort and accelerate the pace of discovery for not only this compound but the entire class of fatty acid amides. Drawing on global research efforts and perspectives, as seen in pharmaceutical and biotechnology collaborations, can provide the infrastructure and diverse viewpoints needed to navigate the complexities of lipid biochemistry. globenewswire.combiospace.com
Data Tables
Table 1: Research Methodologies for this compound
| Methodology | Application | Objective | References |
| Omics Technologies | |||
| Metabolomics/Lipidomics | Profiling of the "fatty acid amidome" in cells or tissues. | To quantify changes in related lipids upon exposure to the compound. | oatext.commdpi.com |
| Proteomics (e.g., ABPP) | Identification of protein binding partners and metabolic enzymes. | To elucidate the mechanism of action and metabolic pathways. | oatext.comnih.govnih.gov |
| Artificial Intelligence/Machine Learning | |||
| QSAR Modeling | In silico prediction of biological activity and toxicity. | To forecast potential functions and hazards based on chemical structure. | nih.govnih.gov |
| PBPK Modeling | Simulating the ADME properties of the compound. | To understand its behavior and distribution in a biological system. | nih.gov |
| Data Analysis | Analysis of large-scale omics datasets. | To identify significant patterns and generate new research hypotheses. | nih.govnih.gov |
| Assay Development | |||
| High-Throughput Screening (HTS) | Screening against libraries of biological targets (receptors, enzymes). | To identify primary molecular targets and biological activities. | nih.govvcu.edu |
| High-Content Imaging | Phenotypic screening in cell-based models. | To observe effects on cellular morphology and key functional markers. | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-methylpropyl)dodecanamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via amidation of dodecanoyl chloride with 2-methylpropylamine under inert conditions. Purification techniques include recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography. Yield optimization may require controlled stoichiometry (1:1.2 molar ratio of acid chloride to amine) and reaction monitoring via TLC .
Q. Which spectroscopic methods are most effective for structural validation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amide bond and alkyl chain integrity. Infrared (IR) spectroscopy identifies characteristic peaks (e.g., ~1640 cm⁻¹ for C=O stretch). Mass spectrometry (MS) provides molecular weight verification (expected m/z: 285.4 for C₁₆H₃₁NO) .
Q. How do solvent systems influence the solubility of this compound?
- Methodological Answer : The compound is lipophilic due to its long alkyl chain. Solubility screening in polar (e.g., methanol, DMSO) and nonpolar solvents (e.g., hexane, chloroform) is recommended. Quantitative solubility can be determined via gravimetric analysis after saturation and filtration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points) of N-alkyl dodecanamides?
- Methodological Answer : Conflicting data may arise from variations in measurement conditions (e.g., reduced pressure vs. ambient). Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under standardized protocols can validate thermal stability. For example, N,N-Dimethyldodecanamide exhibits a boiling point of 453–454 K at 0.02 atm, highlighting the need for pressure-controlled studies .
Q. What strategies are effective for separating and quantifying isomeric impurities in this compound derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (e.g., acetonitrile/water 80:20) resolves structural isomers. For unsaturated analogs (e.g., Pellitorine), GC-MS with a nonpolar capillary column (e.g., DB-5) achieves baseline separation .
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Cell-based assays (e.g., cytotoxicity in HEK-293 or HeLa cells) can assess membrane interactions. For neuroactivity studies (inspired by Pellitorine’s TRPV1 modulation), calcium imaging in neuronal cultures is recommended. Dose-response curves (0.1–100 µM) and controls (e.g., capsazepine for TRPV1 inhibition) are critical .
Q. How does the N-alkyl substituent affect the surfactant properties of dodecanamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
